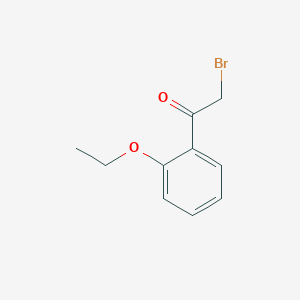

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYWRCOHDUNRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563507 | |

| Record name | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152074-07-2 | |

| Record name | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one molecular structure

An In-Depth Technical Guide to 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one: Structure, Synthesis, and Application

Introduction

This compound is a substituted α-bromo ketone, a class of organic compounds renowned for their utility as versatile intermediates in synthetic chemistry. With the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol , this compound embodies a trifecta of key functional groups: a reactive bromine atom on the α-carbon, a central carbonyl group, and an ortho-substituted ethoxyphenyl ring.[1] This specific arrangement of functionalities imparts a unique reactivity profile, making it a valuable building block, particularly in the fields of medicinal chemistry and materials science.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its molecular structure, validated methods for its synthesis and characterization, and insights into its applications as a precursor for novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational attributes of a chemical entity dictate its behavior in a synthetic or biological system. Understanding the core structure and properties of this compound is paramount for its effective application.

Core Structural Identifiers

A precise identification of the molecule is the first step in any rigorous scientific endeavor. The key identifiers are summarized below.

| Property | Value |

| IUPAC Name | 2-bromo-1-(2-ethoxyphenyl)ethanone[1] |

| CAS Number | 152074-07-2[1] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] |

| Molecular Weight | 243.1 g/mol [1] |

| Canonical SMILES | CCOC1=CC=CC=C1C(=O)CBr[1] |

| InChI Key | APYWRCOHDUNRLS-UHFFFAOYSA-N[1] |

Structural Visualization

The spatial arrangement of atoms dictates the molecule's reactivity. The 2D structure highlights the ortho-positioning of the ethoxy group relative to the bromoacetyl substituent on the phenyl ring.

Caption: 2D structure of this compound.

Reactivity and Physicochemical Rationale

The molecule's reactivity is dominated by the bromoacetyl moiety. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] This is the mechanistic underpinning of its utility as a synthetic intermediate. The bromine atom serves as an excellent leaving group in substitution reactions. Furthermore, the presence of α-hydrogens allows for enolization, a key step in its synthesis and certain reactions.[3]

The ethoxy group, being an electron-donating group, can influence the reactivity of the aromatic ring. It also enhances the molecule's solubility in common organic solvents, a practical advantage for its use in various reaction media.[1]

Synthesis and Mechanistic Insight

The preparation of α-bromo ketones is a well-established transformation in organic chemistry. The primary route to this compound is through the selective α-bromination of its ketone precursor, 2'-ethoxyacetophenone.

General Synthesis Protocol

The synthesis typically involves the direct bromination of 2'-ethoxyacetophenone.[1] While elemental bromine (Br₂) in a solvent like dichloromethane or acetic acid can be used, a common and effective alternative involves cupric bromide (CuBr₂), which often provides higher selectivity and milder reaction conditions.[4][5]

Step-by-Step Methodology:

-

Dissolution: The starting material, 2'-ethoxyacetophenone, is dissolved in a suitable solvent such as ethyl acetate or a mixture of chloroform and ethyl acetate.

-

Bromination: Cupric bromide is added to the solution. The mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). The reaction with CuBr₂ proceeds via a free radical mechanism.

-

Work-up: Upon cooling, the precipitated copper(I) bromide is removed by filtration.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel to yield the pure α-bromo ketone.[1][4]

Caption: General workflow for the synthesis of the title compound.

Acid-Catalyzed Bromination Mechanism

When using Br₂ in an acidic medium (like acetic acid), the reaction proceeds via an acid-catalyzed enolization mechanism.[3]

-

Protonation: The carbonyl oxygen is protonated by the acid catalyst, making the α-protons more acidic.

-

Enol Formation: A base (e.g., the solvent) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is typically the rate-determining step.[3]

-

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).

-

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the final α-brominated product.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to validate the identity and purity of this compound. The following data are predicted based on its structure and analysis of closely related analogs.[6]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 6.9-7.9 ppm. Methylene (-CH₂Br): A characteristic singlet around δ 4.4 ppm.[6] Ethoxy (-OCH₂CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H). |

| ¹³C NMR | Carbonyl (C=O): A downfield signal around δ 190-192 ppm.[6] Alpha-Carbon (-CH₂Br): A signal around δ 30-31 ppm.[6] Aromatic Carbons: Multiple signals between δ 110-160 ppm. Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂) and δ 14 ppm (-CH₃). |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1690 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 600-700 cm⁻¹. Ar-O-C Stretch: Asymmetric and symmetric stretching bands. |

| Mass Spectrometry | Molecular Ion: A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 242 and 244 ([M]⁺ and [M+2]⁺). |

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile synthetic precursor. Its defined points of reactivity allow for the strategic construction of more complex molecular architectures.

Core Synthetic Utility

-

Nucleophilic Substitution: The primary application is in reactions where the bromine is displaced by a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to introduce new functional groups at the alpha position. This is fundamental to building molecular diversity.[1][2]

-

Heterocycle Synthesis: It is an ideal starting material for synthesizing various heterocycles. For instance, reaction with thioamides or thioureas is a classic route to pharmacologically relevant thiazole rings.[4][5]

-

Elimination Reactions: Treatment with a non-nucleophilic base can induce dehydrobromination to form the corresponding α,β-unsaturated ketone.[3][7] These unsaturated systems are themselves valuable Michael acceptors in conjugate addition reactions.

Role in Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in many biologically active molecules.[1]

-

Enzyme Inhibition: The electrophilic α-carbon can act as a "warhead" to form covalent bonds with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme, leading to irreversible inhibition.[1] A closely related analog, 2-Bromo-2'-methoxyacetophenone, is a known irreversible inhibitor of MurA, an enzyme critical for bacterial cell wall synthesis, highlighting the potential of this chemical class in developing novel antibacterial agents.[8]

-

Scaffold for Drug Discovery: It serves as a foundational scaffold upon which molecular complexity can be built to target a wide range of biological pathways, including those involved in inflammation and cancer.[1]

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

As with all α-halo ketones, this compound should be handled with care, as it is expected to be a lachrymator and an irritant. Based on GHS classifications for structurally similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[9]

Recommended Handling Procedures:

-

Always handle within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is more than a simple organic molecule; it is a potent and versatile tool for chemical innovation. Its well-defined structure, characterized by a highly reactive α-bromo ketone core, provides a reliable platform for constructing complex molecules. The principles of its synthesis are rooted in fundamental organic reactions, and its characterization relies on standard, robust analytical techniques. For researchers in drug discovery and organic synthesis, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential in the development of novel functional materials and next-generation therapeutic agents.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). α-bromoketone Definition. Retrieved from [Link]

-

Osbourn, J. (2020, April 18). Elimination of Alpha Bromides [Video]. YouTube. Retrieved from [Link]

-

SpectraBase. (n.d.). Erythro-2-bromo-1,2-diphenylethanol. Retrieved from [Link]

Sources

- 1. Buy this compound | 152074-07-2 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one (CAS Number: 152074-07-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1-(2-ethoxyphenyl)ethan-1-one, a versatile α-haloketone intermediate with significant applications in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, outlines a reliable synthetic protocol, and explores its utility as a key building block for the synthesis of various biologically active heterocyclic compounds. Particular emphasis is placed on its role in the construction of thiazole scaffolds, which are prominent in medicinal chemistry. The guide also includes detailed experimental procedures, safety and handling information, and a discussion of the potential therapeutic applications of its derivatives, providing a valuable resource for researchers in the field.

Introduction

This compound, registered under CAS number 152074-07-2, is an aromatic ketone featuring a reactive α-bromo substituent. This bifunctional nature, possessing both an electrophilic carbonyl carbon and a labile bromine atom, makes it a highly valuable precursor for a wide range of chemical transformations. Its structural framework is particularly amenable to the construction of five-membered heterocyclic rings, most notably thiazoles, which are a cornerstone of many pharmacologically active agents. The ethoxy group at the ortho position of the phenyl ring can influence the compound's reactivity and the properties of its downstream derivatives through steric and electronic effects. This guide aims to provide a detailed technical resource on the properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| CAS Number | 152074-07-2 | N/A |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(2-ethoxyphenyl)ethanone | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from analogs |

Spectroscopic Data (Predicted and based on analogs):

-

¹H NMR (CDCl₃):

-

A singlet for the α-bromomethylene protons (-COCH₂Br) is anticipated around δ 4.5 ppm[2].

-

A quartet for the ethoxy methylene protons (-OCH₂CH₃) is expected in the region of δ 4.0-4.2 ppm.

-

A triplet for the ethoxy methyl protons (-OCH₂CH₃) is expected around δ 1.4-1.5 ppm.

-

Multiplets for the four aromatic protons will appear in the aromatic region (δ 6.8-8.0 ppm).

-

-

¹³C NMR (CDCl₃):

-

The carbonyl carbon (-C=O) signal is expected to be in the range of δ 190-195 ppm.

-

The α-bromomethylene carbon (-CH₂Br) signal is anticipated around δ 30-35 ppm.

-

The ethoxy methylene carbon (-OCH₂) signal is expected around δ 64 ppm.

-

The ethoxy methyl carbon (-CH₃) signal is expected around δ 15 ppm.

-

Signals for the aromatic carbons will be in the δ 110-160 ppm range.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

A strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹.

-

C-O stretching bands for the ethoxy group will likely appear in the 1200-1250 cm⁻¹ region.

-

C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

-

The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

-

Synthesis and Reactivity

Synthesis of this compound

The most common method for the synthesis of α-bromoketones is the direct bromination of the corresponding ketone. A reliable method for the synthesis of this compound involves the reaction of 2-ethoxyacetophenone with a brominating agent. A general and effective procedure, adapted from the synthesis of similar compounds, utilizes cupric bromide as the brominating agent[3].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethoxyacetophenone (1 equivalent) in a suitable solvent such as ethyl acetate or chloroform.

-

Addition of Brominating Agent: To this solution, add cupric bromide (CuBr₂) (1.5 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain it for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated copper(I) bromide is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

An alternative method involves the use of bromine in a suitable solvent, often with a catalytic amount of acid[4]. However, this method requires careful handling of liquid bromine, which is highly corrosive and toxic.

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its extensive use in the synthesis of heterocyclic compounds.

Applications in Organic Synthesis and Medicinal Chemistry

Synthesis of Bioactive Thiazole Derivatives

A primary application of this compound is in the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiourea, to form a thiazole ring. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[5].

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1 equivalent) in a polar solvent such as ethanol.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture. The product, 2-amino-4-(2-ethoxyphenyl)thiazole, may precipitate from the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Caption: Hantzsch synthesis of 2-amino-4-(2-ethoxyphenyl)thiazole.

The resulting 2-amino-4-(2-ethoxyphenyl)thiazole can serve as a scaffold for further derivatization to explore a range of biological activities. For instance, the amino group can be acylated, alkylated, or used in the formation of Schiff bases to generate a library of compounds for screening.

Potential as a Precursor for Bioactive Molecules

Derivatives of α-haloketones are precursors to a variety of biologically active molecules. For instance, a structurally similar compound, 2-bromo-1-(2-methoxyphenyl)ethanone, is an irreversible inhibitor of MurA, an enzyme involved in bacterial cell wall synthesis, with an IC₅₀ of 0.38 µM in E. coli[6]. This suggests that this compound and its derivatives could be investigated for antibacterial properties.

Furthermore, thiazole-containing compounds have demonstrated a wide array of pharmacological activities:

-

Anticancer Activity: Many thiazole derivatives have been reported to exhibit potent anticancer activity against various human cancer cell lines[7].

-

Antimicrobial Activity: The thiazole nucleus is a key component of several antimicrobial agents[8].

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents[9].

-

Antiviral Activity: The thiazole scaffold is also found in compounds with antiviral properties[10].

Safety and Handling

Based on the hazard information for analogous α-haloketones, this compound should be handled with care. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[11].

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry and drug discovery. Its ability to serve as a precursor for a wide range of heterocyclic compounds, particularly thiazoles, makes it a key building block for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a practical synthetic protocol, and a discussion of its applications, offering a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

Sources

- 1. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | C9H8BrFO2 | CID 2756985 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data of 2-bromo-1-(2-ethoxyphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol .[1] This molecule holds significance in medicinal chemistry and organic synthesis due to its structural features: an aromatic ring, a carbonyl group, and a reactive bromo group.[1] These components make it a valuable intermediate for the synthesis of more complex molecules and a potential candidate for investigation as a lead compound in drug discovery, particularly in areas like enzyme inhibition.[1]

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-8 (CH₃) | 1.45 | Triplet | 3H |

| H-7 (CH₂) | 4.15 | Quartet | 2H |

| H-10 (CH₂) | 4.40 | Singlet | 2H |

| H-3, H-5 | 6.95 - 7.10 | Multiplet | 2H |

| H-4 | 7.45 - 7.55 | Multiplet | 1H |

| H-2 | 7.70 - 7.80 | Multiplet | 1H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Ethoxy Group Protons (H-7 and H-8): The ethoxy group protons are expected to appear as a triplet at approximately 1.45 ppm (H-8) and a quartet at around 4.15 ppm (H-7). This characteristic pattern arises from the coupling between the methyl and methylene protons.

-

Methylene Protons (H-10): The methylene protons adjacent to the bromine atom and the carbonyl group (H-10) are predicted to be a singlet at approximately 4.40 ppm. The strong deshielding effect of both the carbonyl group and the bromine atom causes this downfield shift. For comparison, the methylene protons in the analogous 2-bromo-1-(4-methoxyphenyl)ethanone appear at 4.5 ppm.[2][3]

-

Aromatic Protons (H-2, H-3, H-4, H-5): The aromatic protons are expected to appear in the region of 6.95-7.80 ppm. Due to the ortho-substitution pattern, the signals are likely to be complex multiplets. The proton ortho to the carbonyl group (H-2) is expected to be the most deshielded and appear furthest downfield.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-8 | 14.8 |

| C-10 | 35.5 |

| C-7 | 64.5 |

| C-3 | 112.5 |

| C-5 | 121.0 |

| C-6 | 128.5 |

| C-4 | 130.5 |

| C-2 | 134.0 |

| C-1 | 158.0 |

| C-9 (C=O) | 192.0 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aliphatic Carbons (C-7, C-8, C-10): The ethoxy group carbons are predicted at approximately 14.8 ppm (C-8) and 64.5 ppm (C-7). The methylene carbon attached to the bromine (C-10) is expected around 35.5 ppm.

-

Aromatic Carbons (C-1 to C-6): The aromatic carbons are predicted to resonate in the 112-158 ppm range. The carbon bearing the ethoxy group (C-1) is expected to be the most downfield of the ring carbons due to the deshielding effect of the oxygen atom.

-

Carbonyl Carbon (C-9): The carbonyl carbon (C-9) is predicted to have a chemical shift of around 192.0 ppm, which is characteristic for ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways for α-bromo ketones typically involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of a resonance-stabilized acylium ion. For the target molecule, this would result in the loss of a bromine radical and the formation of a [M-Br]⁺ ion.

-

Loss of the Bromoacetyl Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the formation of a 2-ethoxyphenyl cation and the loss of a bromoacetyl radical.

A representative mass spectrum of a similar compound, 4'-bromoacetophenone, shows the characteristic M and M+2 peaks for the molecular ion, as well as fragment ions corresponding to the loss of a methyl group and the formation of the bromobenzoyl cation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (aromatic ketone) | 1700 - 1680 |

| C=C (aromatic) | 1600 - 1450 |

| C-O (ether) | 1250 - 1000 |

| C-Br | 700 - 500 |

The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretch of the aromatic ketone, typically appearing in the range of 1700-1680 cm⁻¹.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of α-bromo ketones is the bromination of the corresponding ketone.[1]

Reaction Scheme:

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-ethoxyacetophenone in a suitable solvent, such as dichloromethane or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[1]

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise with constant stirring. The reaction is typically monitored by the disappearance of the bromine color.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[1]

Acquisition of Spectral Data

The following diagram illustrates a general workflow for acquiring the spectral data discussed in this guide.

Caption: General workflow for the spectral analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the expected spectral data for this compound. By utilizing predicted NMR data and drawing comparisons with analogous compounds, a comprehensive interpretation of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data has been presented. The included synthesis protocol and general workflow for spectral acquisition offer practical guidance for researchers working with this compound. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in various research and development settings.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

-

PubChem. (n.d.). p-Ethoxyacetophenone. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

epistemeo. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]

-

Revue Roumaine de Chimie. (n.d.). ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). Phenacyl bromide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

MassBank. (2008, October 21). 4'-BROMOACETOPHENONE; EI-B; MS. Retrieved January 26, 2026, from [Link]

-

Zhang, J., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E, 65(11), o2837. [Link]

-

SIELC Technologies. (2018, February 16). Separation of 2-Bromoacetophenone on Newcrom R1 HPLC column. Retrieved January 26, 2026, from [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

Sources

The Synthetic Versatility of 2-Bromo-1-(2-ethoxyphenyl)ethanone: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, α-haloketones stand out as exceptionally versatile intermediates. This guide focuses on a particularly promising, yet underexplored, member of this class: 2-bromo-1-(2-ethoxyphenyl)ethanone . The presence of an α-bromo leaving group, a reactive ketone functionality, and an ortho-ethoxy substituted phenyl ring imparts a unique combination of reactivity and structural features. This document serves as a comprehensive technical resource, elucidating the synthesis, key reactions, and potential research applications of this compound, with a particular emphasis on its utility in the generation of novel heterocyclic compounds and other potential bioactive molecules. The insights and protocols presented herein are designed to empower researchers to harness the full synthetic potential of this valuable building block.

Core Properties and Synthesis

A thorough understanding of the physicochemical properties and synthetic accessibility of a key intermediate is the foundation of its effective utilization. This section details the essential characteristics of 2-bromo-1-(2-ethoxyphenyl)ethanone and provides experimentally grounded protocols for its preparation.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 152074-07-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| IUPAC Name | 2-bromo-1-(2-ethoxyphenyl)ethanone | [1] |

| SMILES | CCOC1=CC=CC=C1C(=O)CBr | [1] |

| InChI Key | APYWRCOHDUNRLS-UHFFFAOYSA-N | [1] |

Synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethanone

The introduction of a bromine atom at the α-position to a ketone is a well-established transformation in organic synthesis. For the preparation of 2-bromo-1-(2-ethoxyphenyl)ethanone from its precursor, 1-(2-ethoxyphenyl)ethanone (2-ethoxyacetophenone), two primary methods are recommended, based on analogous transformations of substituted acetophenones.

Method A: Direct Bromination with Elemental Bromine

This classic method involves the electrophilic addition of bromine to the enol or enolate of the ketone. An acid catalyst is often employed to promote enolization.

**dot graph "Direct_Bromination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } Workflow for Direct Bromination.

Experimental Protocol (Adapted from the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone) [2]

-

Dissolve 1-(2-ethoxyphenyl)ethanone (10.0 g, 60.9 mmol) in chloroform (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the solution to 338 K (65 °C).

-

With vigorous stirring, cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL).

-

After stirring for 10 minutes, add bromine (3.3 mL, 64.0 mmol, 1.05 equivalents) dropwise over 15-20 minutes. The red-brown color of bromine should dissipate.

-

Maintain the reaction at 338 K for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by slowly adding water (60 mL).

-

Separate the organic layer, and extract the aqueous layer with chloroform (2 x 30 mL).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize any remaining acid and unreacted bromine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to yield 2-bromo-1-(2-ethoxyphenyl)ethanone.

Method B: Bromination with Cupric Bromide (CuBr₂)

This method offers a milder alternative to using elemental bromine and often results in higher selectivity and easier handling. Cupric bromide acts as the bromine source.

**dot graph "CuBr2_Bromination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} } Workflow for Cupric Bromide Bromination.

Experimental Protocol (Adapted from the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone) [3]

-

In a round-bottom flask, dissolve 1-(2-ethoxyphenyl)ethanone (10.0 g, 60.9 mmol) in ethyl acetate (100 mL).

-

Add cupric bromide (CuBr₂) (20.4 g, 91.4 mmol, 1.5 equivalents).

-

Heat the mixture to reflux and maintain for approximately 3 hours. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white cuprous bromide (CuBr).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid cuprous bromide and wash the filter cake with a small amount of ethyl acetate.

-

The filtrate contains the product. The crude product can be purified by recrystallization from ethyl acetate. Slow evaporation of the solvent will yield crystals of 2-bromo-1-(2-ethoxyphenyl)ethanone.

Key Synthetic Applications

The strategic placement of the reactive centers in 2-bromo-1-(2-ethoxyphenyl)ethanone makes it an ideal precursor for a variety of heterocyclic systems and other complex organic molecules.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are prevalent in a wide range of biologically active molecules, exhibiting antibacterial, antifungal, anticancer, and antiviral properties.[4][5][6] A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with an α-haloketone.

**dot graph "Quinoxaline_Synthesis" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} } General scheme for quinoxaline synthesis.

Mechanism Insight The reaction proceeds through an initial nucleophilic substitution of the bromide by one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring.

Experimental Protocol (Representative)

-

To a solution of 2-bromo-1-(2-ethoxyphenyl)ethanone (2.43 g, 10 mmol) in ethanol (50 mL), add o-phenylenediamine (1.08 g, 10 mmol).

-

Heat the mixture at reflux for 4-6 hours. The reaction can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

If a precipitate forms, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent like ethanol to obtain the pure 2-(2-ethoxyphenyl)quinoxaline.

This protocol can be adapted for substituted o-phenylenediamines to generate a library of diversely functionalized quinoxaline derivatives for biological screening.

Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in flavonoid biosynthesis and possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[7][8][9][10] The Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde is the most common route to chalcones. While 2-bromo-1-(2-ethoxyphenyl)ethanone is not the direct acetophenone precursor, it can be envisioned that a chalcone is first formed from 2-ethoxyacetophenone, followed by bromination, or that the bromo-ketone is used in reactions where the bromine is later displaced or transformed. A more direct application involves using the bromo-ketone in a Claisen-Schmidt-type reaction, although the basic conditions might lead to side reactions involving the bromine.

A representative protocol for the synthesis of a chalcone from a related bromo-acetophenone is presented below.

**dot graph "Chalcone_Synthesis" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} } General scheme for chalcone synthesis.

Experimental Protocol (Adapted from the synthesis of chalcones from 2-bromo-4'-hydroxyacetophenone) [7]

-

In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(2-ethoxyphenyl)ethanone in a minimal amount of ethanol.

-

To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and stir the mixture at room temperature.

-

Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 20-25°C with an ice bath if necessary.

-

Continue stirring the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice.

-

Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

The resulting brominated chalcone is a valuable intermediate for further functionalization, for example, through nucleophilic substitution of the bromine or by participating in various cyclization reactions to form other heterocyclic systems.

Potential in Drug Discovery and Medicinal Chemistry

The true value of a synthetic building block is realized in the biological activity of the molecules derived from it. The structural motifs accessible from 2-bromo-1-(2-ethoxyphenyl)ethanone are frequently found in pharmacologically active compounds.

-

Antibacterial Agents: A closely related analog, 2-bromo-2'-methoxyacetophenone, is an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in E. coli, with an IC₅₀ of 0.38 µM.[11] This suggests that derivatives of 2-bromo-1-(2-ethoxyphenyl)ethanone could be explored for novel antibacterial agents targeting the same or similar pathways. The quinoxaline derivatives synthesized from this precursor are also a well-known class of antimicrobials.[4][5][6]

-

Anticancer Agents: Chalcones are widely investigated for their anticancer properties.[7][8][9][10] For example, a derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has shown moderate activity in inhibiting breast cancer cell lines.[9] The ability to readily synthesize a library of chalcone derivatives from 2-bromo-1-(2-ethoxyphenyl)ethanone provides a platform for structure-activity relationship (SAR) studies to develop potent and selective anticancer agents.

-

Other Therapeutic Areas: The versatility of the α-bromo ketone allows for the synthesis of a wide array of other heterocyclic systems, such as thiazoles and imidazoles, by reacting with appropriate nucleophiles (e.g., thioureas, amidines). These heterocyclic cores are present in drugs targeting a vast range of diseases. For instance, thiazole-substituted hydrazones are known for their anti-inflammatory activity.[3] Furthermore, 2-bromo-1-(4-hydroxyphenyl)ethanone is a known precursor for adrenaline-type drugs, highlighting the potential of this class of compounds in modulating physiological pathways.[2]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm), aromatic protons in the region of 6.9-7.8 ppm, and a key singlet for the methylene protons adjacent to the bromine and carbonyl group (CH₂Br) at approximately 4.5 ppm. The exact shifts of the aromatic protons will be influenced by the ortho-ethoxy group. For the analogous 2-bromo-1-(4-methoxyphenyl)ethanone, the CH₂Br singlet appears at 4.5 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethoxy carbons (around 15 ppm for the CH₃ and 64 ppm for the OCH₂), aromatic carbons between 110-160 ppm, and the carbonyl carbon (C=O) significantly downfield, likely in the range of 190-200 ppm. The methylene carbon (CH₂Br) is expected to appear around 30-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹) and C-O stretching for the ether linkage (around 1250-1000 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z 242 and 244. Key fragmentation patterns would likely involve the loss of Br• (m/z 79/81) and the phenacyl cation.

Safety and Handling

α-Bromoacetophenones are generally classified as lachrymators and are corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

2-Bromo-1-(2-ethoxyphenyl)ethanone is a highly valuable and versatile synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups provide access to a wide range of important molecular scaffolds, particularly quinoxalines and functionalized chalcones. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed, adaptable experimental protocols. It is our hope that this resource will inspire and facilitate further research into the chemistry of this promising building block, ultimately leading to the discovery of novel compounds with beneficial biological activities.

References

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]

-

Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

-

Wan, J.-P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. Arkivoc, 2014(1), 1-3. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2012). Synthesis and antimicrobial activity of certain novel quinoxalines. Medicinal Chemistry Research, 21(9), 2444-2449. [Link]

-

Khalafy, J., & Rimaz, M. (2012). The synthesis of 2-arylquinoxaline derivatives. Current Chemistry Letters, 1(3), 139-144. [Link]

-

Salehi, B., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27952-27974. [Link]

-

Guruswamy, D. K. M., & Jayarama, S. (2020). Proapoptotic and anti-angiogenic activity of (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one in MCF7 cell line. Chemical Papers, 74(6), 2229-2237. [Link]

-

Gaikwad, N. D., et al. (2012). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of the Korean Chemical Society, 56(4), 493-498. [Link]

-

Wan, J.-P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC, 2014(i), 1-3. [Link]

-

Kumar, D., et al. (2016). Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. Molecules, 21(10), 1289. [Link]

-

Homerin, G., et al. (2020). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 25(10), 2408. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

El-Gendy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153. [Link]

-

Sofiana, A., Balatif, N., & Zamri, A. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Pharmaciana, 10(1), 79-88. [Link]

-

Gholap, A. R., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 2(4), 532-543. [Link]

-

Smith, W. B. (1981). Synthesis of Biologically Active Substituted Chalcones. Masters Theses. 1321. [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved January 27, 2026, from [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. In Chemistry LibreTexts. [Link]

-

Pop, R., et al. (2021). Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 26(23), 7338. [Link]

-

Rahman, A. F. M. M., et al. (2012). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(10), 3843-3848. [Link]

-

El-Gaby, M. S. A., et al. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 6(1), 1-22. [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 27, 2026, from [Link]

-

Al-Hiari, Y. M., et al. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Jordan Journal of Pharmaceutical Sciences, 4(2), 119-126. [Link]

-

Tryambake, P. T., & Khyade, M. S. (2016). Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. International Journal of ChemTech Research, 9(5), 433-441. [https://www.rjpbcs.com/pdf/2016_7(2)/[4].pdf]([Link]4].pdf)

-

ROS. (n.d.). 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br infrared spectrum of 1,2-dibromoethane. Retrieved January 27, 2026, from [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. In Chemistry LibreTexts. [Link]

-

Chegg. (2018, November 18). Solved Br NO2 0 (ppm) H NMR spectrum of. Retrieved January 27, 2026, from [Link]

Sources

- 1. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-Bromo-1-(2-ethoxyphenyl)ethanone: A Cornerstone for Organic Synthesis

Foreword

In the intricate world of organic synthesis, the judicious selection of starting materials is a critical determinant of success in constructing complex molecules. Among the diverse array of chemical building blocks, α-haloketones are prized for their versatility as synthetic intermediates. This guide provides a comprehensive technical overview of 2-bromo-1-(2-ethoxyphenyl)ethanone, a particularly valuable member of this class. The molecule's unique architecture, featuring a reactive α-bromo ketone and an electronically significant 2-ethoxyphenyl group, establishes it as a foundational component for synthesizing a wide range of heterocyclic compounds and pharmaceutical agents. This document delves into its synthesis, characterization, and applications, grounded in established scientific principles and practical, field-tested insights. The objective is to furnish researchers, scientists, and drug development professionals with the essential knowledge to harness this reagent's full potential safely and effectively in their synthetic endeavors.

Physicochemical Properties and Structural Significance

2-Bromo-1-(2-ethoxyphenyl)ethanone, identified by the CAS Number 152074-07-2, is a solid at ambient temperatures.[1] Its molecular framework is built upon an acetophenone core, featuring an ethoxy substituent at the ortho position of the phenyl ring and a bromine atom at the alpha position relative to the carbonyl group.[1]

| Property | Value |

| Molecular Formula | C10H11BrO2[1] |

| Molecular Weight | 243.1 g/mol [1] |

| Appearance | Crystalline solid |

| IUPAC Name | 2-bromo-1-(2-ethoxyphenyl)ethanone[1] |

The strategic placement of the ethoxy group imparts significant electronic and steric influences on the molecule's reactivity. The oxygen's lone pairs can donate electron density into the aromatic ring via resonance, thereby activating it towards electrophilic substitution. From a steric perspective, the ethoxy group can direct the approach of incoming reagents and influence the conformation of reaction intermediates, a crucial aspect of stereoselective synthesis. The α-bromo ketone functionality serves as a potent electrophilic center, readily undergoing nucleophilic attack, which makes it a linchpin for forging new carbon-carbon and carbon-heteroatom bonds.

Synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethanone: A Mechanistic Perspective

The most prevalent and efficient method for the laboratory-scale synthesis of 2-bromo-1-(2-ethoxyphenyl)ethanone is the α-bromination of 2'-ethoxyacetophenone. The careful selection of the brominating agent and reaction conditions is paramount to achieving high yields and purity while mitigating the formation of unwanted byproducts. α-Brominated products derived from bromoacetophenone are important intermediates in organic synthesis with wide applications in the production of pharmaceuticals and other chemicals.[2]

Recommended Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is widely adopted due to its operational simplicity and the use of a solid, manageable brominating agent, which enhances both safety and reaction control.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2'-ethoxyacetophenone (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl3) to a concentration of approximately 0.5 M. Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN (0.02 equivalents).

-

Reagent Addition: While stirring the solution at room temperature, add N-Bromosuccinimide (NBS) (1.05 equivalents) in portions. The reaction is typically exothermic, and the rate of addition should be controlled to keep the temperature below 30 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until all the starting material has been consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove the succinimide byproduct. The filtrate should then be washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure. The resulting crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 2-bromo-1-(2-ethoxyphenyl)ethanone.

Rationale for Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent as it provides a low, steady concentration of bromine, which helps to prevent over-bromination and other side reactions.[3][4] It is a versatile reagent used for various brominations, including allylic and benzylic positions, as well as α-bromination of carbonyls.[5][6]

-

Radical Initiator: For reactions involving NBS, particularly in allylic or benzylic brominations, a radical initiator is crucial as the reaction proceeds through a free radical mechanism.[3][4]

-

Solvent: Dichloromethane is an excellent solvent choice due to its inert nature and its ability to effectively dissolve both the starting material and the brominating agent.

-

Aqueous Work-up: The sodium bicarbonate wash is a critical step to remove acidic byproducts like HBr, which could otherwise catalyze side reactions or lead to product degradation.

Characterization and Quality Assurance

The verification of the identity and purity of the synthesized 2-bromo-1-(2-ethoxyphenyl)ethanone is essential for its successful use in subsequent synthetic transformations. This is typically achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and a distinctive singlet for the methylene protons situated between the carbonyl and the bromine atom, typically appearing in the 4.3-4.5 ppm region.[7]

-

¹³C NMR: The carbon NMR spectrum will show unique signals for the carbonyl carbon, the carbon atom bonded to bromine, the aromatic carbons, and the carbons of the ethoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a strong absorption band corresponding to the carbonyl group (C=O) stretch, generally observed in the 1690-1710 cm⁻¹ range.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides definitive evidence of its presence.

Applications in Organic Synthesis: A Gateway to Heterocyclic Chemistry

2-Bromo-1-(2-ethoxyphenyl)ethanone is a highly valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which form the core scaffolds of pharmaceutically active molecules.

Synthesis of Substituted Quinoxalines

A significant application of this compound is in the Hantzsch synthesis of quinoxalines. This reaction involves the condensation of an α-haloketone with an o-phenylenediamine.[8]

Experimental Workflow: Synthesis of a 2-Aryl-6-ethoxyquinoxaline

-

Reactant Preparation: Dissolve 2-bromo-1-(2-ethoxyphenyl)ethanone (1.0 equivalent) and a substituted o-phenylenediamine (1.0 equivalent) in a polar solvent such as ethanol or acetic acid.

-

Condensation Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.

-

Purification: The crude quinoxaline derivative can be purified by recrystallization or column chromatography.

Diagram: Hantzsch Quinoxaline Synthesis

Sources

- 1. Buy 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one | 152074-07-2 [smolecule.com]

- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Bromination of 2-Ethoxyphenyl Ethanone

Abstract

This document provides a comprehensive guide to the α-bromination of 2-ethoxyphenyl ethanone, yielding the versatile synthetic intermediate, 2-bromo-1-(2-ethoxyphenyl)ethanone. α-Bromo ketones are crucial building blocks in organic synthesis, serving as precursors for a multitude of pharmaceuticals and fine chemicals, particularly in the construction of heterocyclic systems like thiazoles.[1][2][3] This guide details the underlying reaction mechanism, provides a robust and validated experimental protocol, outlines critical safety procedures for handling bromine, and describes analytical methods for product characterization. The protocol is designed for researchers in organic chemistry and drug development, emphasizing causality, safety, and reproducibility.

Introduction: The Synthetic Value of α-Bromo Ketones

The selective halogenation of a ketone at the α-carbon position is a fundamental transformation in organic chemistry. The resulting α-halo ketones are highly valuable intermediates due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon. The carbon-bromine bond introduces an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.[3]

Specifically, 2-bromo-1-(2-ethoxyphenyl)ethanone is a key precursor for the synthesis of 2-aminothiazole derivatives.[2][4] These scaffolds are of considerable interest in medicinal chemistry due to their association with diverse biological activities, including antibacterial and anti-inflammatory properties.[5] This protocol provides a reliable method for accessing this important intermediate.

Reaction Mechanism: Acid-Catalyzed Enolization

The α-bromination of ketones in an acidic medium proceeds through an enol intermediate. The reaction rate is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.[3][6]

The mechanism unfolds in three primary steps:

-

Protonation of the Carbonyl: The carbonyl oxygen is reversibly protonated by the acid catalyst (e.g., HBr or H₂SO₄), which increases the acidity of the α-hydrogens.

-

Enol Formation (Rate-Determining Step): A base (e.g., water or the conjugate base of the acid) abstracts an α-proton, leading to the formation of the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step forms the C-Br bond and breaks the Br-Br bond.

-

Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated, regenerating the acid catalyst and yielding the final α-bromo ketone product.

It is crucial to control the reaction conditions to prevent potential side reactions, such as bromination on the electron-rich ethoxy-substituted aromatic ring.[7][8] The ethoxy group is an activating group that directs electrophilic aromatic substitution.[9] However, the α-bromination of the ketone is generally faster under these conditions.

Caption: Acid-catalyzed mechanism for α-bromination of a ketone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted acetophenones.[5][10]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Ethoxyphenyl ethanone | 164.20 | 610-48-0 | Starting material |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Solvent, ACS Grade |

| Bromine (Br₂) | 159.81 | 7726-95-6 | Extremely Toxic & Corrosive. Handle with extreme care. |

| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | For quenching excess bromine |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | Saturated aqueous solution for neutralization |

| Diethyl Ether | 74.12 | 60-29-7 | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

| Round-bottom flask (250 mL) | - | - | With magnetic stir bar |

| Addition funnel | - | - | For slow addition of bromine |

| Condenser | - | - | - |

| Separatory funnel | - | - | - |

| Rotary evaporator | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

-

Reagent Charging: Charge the flask with 2-ethoxyphenyl ethanone (e.g., 10.0 g, 60.9 mmol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the ketone is fully dissolved.

-

Bromine Addition: Prepare a solution of bromine (3.1 mL, 9.7 g, 60.9 mmol, 1.0 equivalent) in 20 mL of glacial acetic acid in the addition funnel. Caution: Perform this in the fume hood, wearing appropriate PPE.

-

Reaction Execution: Add the bromine solution dropwise to the stirring ketone solution over a period of 30-45 minutes. The initial dark red-brown color of bromine should dissipate as it reacts. A slight warming of the reaction mixture may be observed. Maintain the temperature below 40°C, using a water bath if necessary.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The persistence of a light orange color indicates the reaction is nearing completion or that a slight excess of bromine is present.

-

Work-up - Quenching: Slowly pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. If the solution retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Neutralization: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: pressure buildup from CO₂ evolution), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-bromo-1-(2-ethoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the product as a solid.

Caption: General workflow for the bromination of 2-ethoxyphenyl ethanone.

Safety and Handling Precautions

Elemental Bromine is highly toxic, corrosive, and a strong oxidizing agent. Severe chemical burns can result from skin contact, and inhalation can cause severe respiratory damage. [11][12]

-

Engineering Controls: All manipulations involving liquid bromine or its concentrated solutions must be performed in a properly functioning chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a chemically resistant apron or lab coat, and heavy-duty nitrile or neoprene gloves.[13][14] Standard disposable gloves are not sufficient.

-

Spill Management: Keep a spill kit readily available. Small spills can be neutralized by covering with a reducing agent like sodium thiosulfate or sodium bisulfite, followed by absorption with an inert material (e.g., sand or vermiculite).[11]

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and remove all contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[11]

-

Product Characterization

The final product, 2-bromo-1-(2-ethoxyphenyl)ethanone (C₁₀H₁₁BrO₂), should be characterized to confirm its identity and purity.

| Property | Expected Result |

| Appearance | White to off-white solid |

| Molecular Weight | 243.10 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8 (dd, 1H, Ar-H), ~7.5 (td, 1H, Ar-H), ~7.0 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.6 (s, 2H, -COCH₂Br) , ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~192 (C=O), ~158 (Ar-C-O), ~135 (Ar-CH), ~131 (Ar-CH), ~122 (Ar-C), ~121 (Ar-CH), ~113 (Ar-CH), ~65 (-OCH₂), ~34 (-CH₂Br) , ~15 (-CH₃) ppm. |

| Mass Spec (EI) | M⁺ peak at m/z 242/244 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. The key diagnostic signal is the singlet for the methylene protons adjacent to the bromine at ~4.6 ppm.[15]

Application: Synthesis of 2-Amino-4-(2-ethoxyphenyl)thiazole

A primary application of 2-bromo-1-(2-ethoxyphenyl)ethanone is in the Hantzsch thiazole synthesis. This involves the condensation reaction between the α-bromo ketone and a thiourea.[2][4] This reaction provides a direct and efficient route to constructing the medicinally important 2-aminothiazole ring system.[2][16]

Reaction Scheme: 2-bromo-1-(2-ethoxyphenyl)ethanone + Thiourea → 2-amino-4-(2-ethoxyphenyl)thiazole

This subsequent transformation highlights the synthetic utility of the title compound prepared via the protocol herein, providing access to more complex and potentially bioactive molecules.[4]

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E65(10), o2245. [Link]

-

2-Bromo-1-(2-methoxyphenyl)ethanone. (n.d.). MedchemExpress.com. Retrieved January 27, 2026, from [Link]

-

Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E, E65(Pt 10), o2245. [Link]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved January 27, 2026, from [Link]

-

2-bromoethanol. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Propose a mechanism for the bromination of ethoxybenzene to give o. (n.d.). Pearson. Retrieved January 27, 2026, from [Link]

-

2-Amino-4-thiazolidinones: Synthesis and Reactions. (2025). ResearchGate. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.

-

Alpha Bromination of a Ketone 002. (2014, April 25). YouTube. [Link]

-

Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. (n.d.). ResearchGate. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). MDPI. [Link]

-

22.4: Alpha Halogenation of Aldehydes and Ketones. (2024, July 30). Chemistry LibreTexts. [Link]

-

Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 27, 2026, from [Link]

- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.

-

BROMINE - Safety Handbook. (n.d.). icl-group-sustainability.com. Retrieved January 27, 2026, from [Link]

-

Separation of Ketone and alpha Bromo ketone. (2023, May 30). Reddit. [Link]

-